![molecular formula C16H12N2O2 B1594934 6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid CAS No. 5110-01-0](/img/structure/B1594934.png)
6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Overview
Description
“6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C16H12N2O2 . It has a molecular weight of 264.28 . This compound is solid in its physical form .
Physical and Chemical Properties The InChI code for this compound is 1S/C16H12N2O2/c1-10-5-6-13-11(8-10)12(16(19)20)9-15(18-13)14-4-2-3-7-17-14/h2-9H,1H3,(H,19,20) . The InChI key is CITNJIFNHJTCDD-UHFFFAOYSA-N . The IUPAC name is 6-methyl-2-(2-pyridinyl)-4-quinolinecarboxylic acid .
Scientific Research Applications
Anticancer Activity
Quinoline derivatives have shown potential as anticancer agents . They can interfere with the growth and proliferation of cancer cells, making them a promising area of research in oncology .
Antioxidant Activity
Quinoline compounds have demonstrated antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of various diseases .
Anti-inflammatory Activity
Some quinoline derivatives have anti-inflammatory effects . They could potentially be used in the treatment of inflammatory conditions .
Antimalarial Activity
Quinoline-based compounds have been used in the treatment of malaria . Chloroquine and hydroxychloroquine are well-known examples of quinoline-based antimalarial drugs .
Anti-SARS-CoV-2 Activity
Recent research has indicated that some quinoline derivatives may have activity against SARS-CoV-2, the virus that causes COVID-19 .
Antituberculosis Activity
Quinoline derivatives have shown potential in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes the disease .
Safety and Hazards
properties
IUPAC Name |
6-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10-5-6-13-11(8-10)12(16(19)20)9-15(18-13)14-4-2-3-7-17-14/h2-9H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITNJIFNHJTCDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199110 | |
Record name | Cinchoninic acid, 6-methyl-2-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5110-01-0 | |
Record name | Cinchoninic acid, 6-methyl-2-(2-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005110010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinchoninic acid, 6-methyl-2-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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